N-cycloheptyl-N-methylmethanesulfonamide

Description

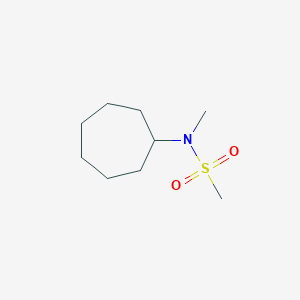

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c1-10(13(2,11)12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPPTRFZLSZETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281160-88-0 | |

| Record name | N-cycloheptyl-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of N-Cycloheptyl-N-methylmethanesulfonamide and its Analogues

X-ray crystallography is a cornerstone technique for the precise determination of molecular and crystal structures. While specific crystallographic data for N-cycloheptyl-N-methylmethanesulfonamide is not publicly available, analysis of closely related sulfonamide structures provides valuable insights into the anticipated structural characteristics.

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

Single crystal X-ray diffraction studies are instrumental in defining the three-dimensional arrangement of atoms within a crystalline solid. For sulfonamide analogues, these studies reveal key details about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.

For instance, the analysis of analogous sulfonamides, such as N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, offers a template for understanding the probable solid-state conformation of N-cycloheptyl-N-methylmethanesulfonamide. In such analogues, the sulfonamide group typically exhibits a distorted tetrahedral geometry around the sulfur atom. The cycloalkyl group, in this case, a cycloheptyl ring, would likely adopt a stable chair or boat conformation to minimize steric strain.

A hypothetical data table for a related N-cycloalkyl-N-methylmethanesulfonamide, based on known structures of analogues, is presented below to illustrate the type of information obtained from such studies.

Table 1: Hypothetical Crystallographic Data for an N-Cycloalkyl-N-methylmethanesulfonamide Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| V (ų) | 1354.2 |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces, with hydrogen bonding playing a crucial role in the case of sulfonamides. The sulfonamide group contains a hydrogen bond donor (the N-H group, if present) and two hydrogen bond acceptors (the sulfonyl oxygen atoms).

In N-cycloheptyl-N-methylmethanesulfonamide, the nitrogen atom is fully substituted, precluding the classic N-H···O hydrogen bonds that are often observed in primary and secondary sulfonamides. However, weaker C-H···O hydrogen bonds involving the cycloheptyl and methyl groups are expected to be significant in directing the crystal packing. These interactions would link adjacent molecules, forming extended networks in the solid state. The packing efficiency is also influenced by the shape and steric bulk of the cycloheptyl ring.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups within N-cycloheptyl-N-methylmethanesulfonamide. The sulfonamide group, in particular, gives rise to strong and characteristic absorption bands.

The most prominent vibrational modes for a sulfonamide are the asymmetric and symmetric stretching vibrations of the SO₂ group, which typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 900-800 cm⁻¹ region. The cycloheptyl group would be characterized by its C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Table 2: Characteristic Vibrational Frequencies for N-cycloalkyl-N-methylmethanesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ | Asymmetric Stretch | 1350 - 1300 |

| SO₂ | Symmetric Stretch | 1160 - 1140 |

| S-N | Stretch | 900 - 800 |

| C-H (cycloheptyl) | Stretch | 2950 - 2850 |

Applications of Surface-Enhanced Vibrational Spectroscopy

Surface-enhanced vibrational spectroscopy, including Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA), offers a significant increase in sensitivity for the analysis of molecules adsorbed on nanostructured metal surfaces. While specific applications to N-cycloheptyl-N-methylmethanesulfonamide are not documented, the technique holds promise for studying this compound at low concentrations.

For sulfonamides, SERS can provide detailed information about the orientation of the molecule on the enhancing surface. By analyzing the enhancement of specific vibrational modes, it is possible to deduce which parts of the molecule are in closest proximity to the metal surface. This can be particularly useful for understanding interactions at interfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution and for studying their dynamic behavior. ¹H and ¹³C NMR spectra would provide a definitive confirmation of the connectivity of N-cycloheptyl-N-methylmethanesulfonamide.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the cycloheptyl ring, the N-methyl group, and the S-methyl group. The cycloheptyl protons would likely appear as a series of complex, overlapping multiplets in the upfield region (typically 1.0-2.0 ppm). The N-methyl protons would present as a singlet, as would the S-methyl protons, but at different chemical shifts, reflecting their distinct electronic environments.

The ¹³C NMR spectrum would similarly show characteristic signals for each unique carbon atom in the molecule. The carbons of the cycloheptyl ring would resonate in the aliphatic region, while the N-methyl and S-methyl carbons would appear as distinct signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-cycloheptyl-N-methylmethanesulfonamide

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cycloheptyl (CH) | ~3.5 - 4.0 | ~60 - 65 |

| Cycloheptyl (CH₂) | ~1.0 - 2.0 | ~25 - 35 |

| N-Methyl (CH₃) | ~2.7 - 3.0 | ~30 - 35 |

Furthermore, advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments of the molecule. Variable-temperature NMR studies could also provide insights into the conformational dynamics of the cycloheptyl ring in solution.

Proton (1H) and Carbon-13 (13C) NMR Studies

Following a comprehensive search of scientific literature and chemical databases, no experimental or deposited Proton (1H) and Carbon-13 (13C) NMR spectral data for the compound N-cycloheptyl-N-methylmethanesulfonamide could be located.

Detailed research findings, including chemical shifts (δ), coupling constants (J), and signal multiplicities, which are essential for the complete structural elucidation and spectroscopic characterization of this specific molecule, are not available in the public domain. Consequently, the generation of data tables and a detailed analysis for this section is not possible at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for N-Cycloheptyl-N-methylmethanesulfonamide

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules with a high degree of accuracy. These methods are fundamental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like N-cycloheptyl-N-methylmethanesulfonamide. researchgate.netscispace.com

Geometry Optimization: The first step in a typical DFT study is the geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. scielo.org.mx For N-cycloheptyl-N-methylmethanesulfonamide, this process would determine the precise bond lengths, bond angles, and dihedral angles. Calculations are often performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to achieve optimized geometry in the ground state. nih.gov

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. nih.gov Key properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.govscielo.org.mx This is vital for understanding intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hybridization, and intramolecular interactions between donor and acceptor orbitals. nih.govnih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| S-O Bond Length | ~1.45 Å | Reflects the double bond character in the sulfonyl group |

| S-N Bond Length | ~1.65 Å | Characterizes the sulfonamide linkage |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate assessments of molecular interaction energies. mdpi.com

For N-cycloheptyl-N-methylmethanesulfonamide, these methods are valuable for quantifying the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in ligand-protein binding and molecular self-assembly. researchgate.netmdpi.com By calculating the interaction energy between the molecule and a binding partner (e.g., a water molecule or an amino acid residue), researchers can gain a detailed understanding of the forces driving molecular recognition. mdpi.comresearchgate.net A fragmentation approach can be used for large systems, where the total interaction energy is calculated as the sum of interactions between molecular fragments. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comyoutube.com By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. youtube.com

The seven-membered cycloheptyl ring is known for its conformational flexibility. Unlike the rigid chair conformation of cyclohexane, cycloheptane (B1346806) exists as a dynamic equilibrium of several conformers, primarily in the twist-chair and twist-boat families. researchgate.netbiomedres.us

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair | 0.00 |

| Chair | ~1.4 |

| Twist-Boat | ~2.1 |

| Boat | ~2.3 |

MD simulations are indispensable for studying how a ligand like N-cycloheptyl-N-methylmethanesulfonamide behaves in a biologically relevant environment, such as in water or bound to a protein. physchemres.orguu.nl A typical simulation involves placing the molecule in a box of water molecules and, if applicable, a protein receptor. nih.gov An appropriate force field (e.g., AMBER, OPLS) is chosen to describe the forces between atoms. mdpi.com

The simulation trajectory reveals:

Binding Stability: Whether the ligand remains stably bound in the protein's active site over the simulation time (e.g., 100 nanoseconds or more). nih.gov

Key Interactions: The specific hydrogen bonds, hydrophobic contacts, and water-bridged interactions that stabilize the ligand-protein complex can be identified and their persistence monitored. physchemres.orgnih.gov

Conformational Adaptation: How the flexible cycloheptyl ring and other rotatable bonds of the molecule adapt their conformation to optimize binding within the protein pocket. unipa.it

Protein Flexibility: MD also shows how the protein itself may change its conformation upon ligand binding. physchemres.org

Computational Modeling for Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for understanding their underlying mechanisms. chemrxiv.org This is achieved by mapping the potential energy surface that connects reactants to products. researchgate.net

For N-cycloheptyl-N-methylmethanesulfonamide, this could involve modeling its synthesis or potential metabolic transformations. Quantum chemical calculations are used to locate the structures of reactants, products, intermediates, and, most importantly, the transition states (the highest energy point along a reaction coordinate). chemrxiv.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By calculating the energies of all species along a proposed reaction pathway, a detailed energy profile can be constructed. chemrxiv.org This allows chemists to compare different possible mechanisms and predict which one is energetically most favorable. researchgate.net Methods like the artificial force induced reaction (AFIR) can systematically search for reaction paths without prior assumptions, potentially discovering novel synthetic routes or metabolic pathways. researchgate.net Such predictive modeling is a key component of modern computer-assisted organic synthesis. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

In Silico Methods for Structure-Based Design of Analogues

In the contemporary drug discovery landscape, in silico methods are indispensable for the rational design of novel analogues of lead compounds such as N-cycloheptyl-N-methylmethanesulfonamide. These computational techniques allow for the prediction of binding affinities and interaction modes with biological targets, thereby prioritizing the synthesis of compounds with the highest potential for desired biological activity. Structure-based drug design, in particular, leverages the three-dimensional structure of a target protein to design ligands that can bind with high affinity and selectivity.

Molecular docking is a primary tool in structure-based design, simulating the interaction between a ligand and a target protein to predict the preferred binding orientation and affinity. For sulfonamide derivatives, numerous studies have employed molecular docking to explore their binding to various protein targets. For instance, in the design of novel anticancer agents, N-substituted sulfonamides have been docked against the carbonic anhydrase IX (CAIX) receptor (PDB ID: 1AZM), revealing binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov This is a significant improvement over the standard drug acetazolamide, which showed a binding affinity of -5.25 kcal/mol. nih.gov

Similarly, in the pursuit of new DNA methyltransferase (DNMT1) inhibitors, a sulfonamide-based compound, SW155246, and its analogues were studied using induced-fit docking. mdpi.com The active compound, SW155246, exhibited a Glide XP docking score of -4.817 kcal/mol. mdpi.com The in silico analysis was crucial in elucidating the structural basis for the observed activity cliffs, where minor structural modifications led to a significant loss of activity. mdpi.com

Furthermore, in the development of potential DNA topoisomerase II inhibitors, a series of novel sulfonamides were designed and their binding affinities were evaluated through molecular docking. scholarsresearchlibrary.com The docking scores for these compounds ranged from -8.50 to -11.40 kcal/mol, indicating strong potential for inhibition. scholarsresearchlibrary.com These studies underscore the utility of molecular docking in predicting the binding efficacy of newly designed sulfonamide analogues.

The design of analogues for N-cycloheptyl-N-methylmethanesulfonamide would follow a similar computational workflow. Starting with a validated 3D structure of the target protein, a virtual library of analogues would be created by modifying the cycloheptyl, methyl, or methanesulfonyl moieties. These analogues would then be docked into the active site of the target protein. The resulting binding affinities and interaction patterns with key amino acid residues would be analyzed to identify promising candidates for synthesis and further biological evaluation.

Below is an interactive data table summarizing representative findings from molecular docking studies on various sulfonamide analogues, which would be analogous to the data generated in a structure-based design campaign for N-cycloheptyl-N-methylmethanesulfonamide analogues.

| Analogue | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| N-Aryl Sulfonamide 1 | Carbonic Anhydrase IX (1AZM) | -8.2 | THR199, HIS94, VAL121 |

| N-Aryl Sulfonamide 2 | Carbonic Anhydrase IX (1AZM) | -7.5 | THR200, GLN92, LEU198 |

| N-Aryl Sulfonamide 3 | Carbonic Anhydrase IX (1AZM) | -6.8 | HIS64, HIS119, VAL143 |

| SW155246 | DNA Methyltransferase 1 (DNMT1) | -4.817 | CYS1226, GLU1266, ARG1310 |

| Betti's Base Sulfonamide 1 | DNA Topoisomerase II | -11.40 | GLY397, ALA292, ARG396, ASP175 |

| Betti's Base Sulfonamide 2 | DNA Topoisomerase II | -9.80 | TYR806, LYS442, SER445 |

| Betti's Base Sulfonamide 3 | DNA Topoisomerase II | -8.50 | ASP439, GLU477, THR441 |

This table is a representation of data that would be generated during an in silico drug design process for analogues of N-cycloheptyl-N-methylmethanesulfonamide, based on findings from studies on other sulfonamide derivatives.

The Versatile N-Cycloheptyl-N-methylmethanesulfonamide Scaffold: A Linchpin in Advanced Chemical Design

The N-cycloheptyl-N-methylmethanesulfonamide scaffold has emerged as a significant component in the landscape of modern chemical design. Its unique structural characteristics, combining a flexible seven-membered cycloheptyl ring with a robust methanesulfonamide moiety, offer a versatile platform for the development of novel molecular architectures. This article explores the multifaceted applications of this scaffold, from its role as a modular unit in the synthesis of extensive chemical libraries to its incorporation into complex molecules for materials science and bioengineering.

Q & A

Basic: What are the optimal synthetic routes for N-cycloheptyl-N-methylmethanesulfonamide?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between cycloheptylamine and methanesulfonyl chloride, followed by N-methylation. Key steps include:

- Step 1: React cycloheptylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to form N-cycloheptylmethanesulfonamide .

- Step 2: Methylation using methyl iodide and a strong base (e.g., NaH) in THF at reflux. Monitor completion via TLC or HPLC .

- Yield Optimization: Control reaction temperature and stoichiometry to minimize side products like over-alkylation.

Basic: How is N-cycloheptyl-N-methylmethanesulfonamide characterized using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Look for singlet peaks for methyl groups (δ ~3.0–3.3 ppm for SO₂N-CH₃) and multiplet signals for cycloheptyl protons (δ ~1.4–2.2 ppm) .

- ¹³C NMR: Sulfonamide sulfur induces deshielding; expect SO₂N-CH₃ at ~38–40 ppm and cycloheptyl carbons at 25–35 ppm .

- Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₀H₂₁NO₂S (calc. 227.13 g/mol). Fragmentation patterns include loss of SO₂ (96 Da) .

Advanced: How can contradictions in NMR data during synthesis be resolved?

Methodological Answer:

Contradictions often arise from impurities or dynamic effects (e.g., rotational barriers in sulfonamides):

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure product .

- Variable Temperature (VT) NMR: Conduct experiments at elevated temperatures (e.g., 60°C) to average out restricted rotation around the S–N bond, simplifying splitting patterns .

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Advanced: What strategies are used for crystal structure determination of sulfonamide derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Grow single crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement .

- Key Parameters:

- Torsion Angles: Analyze dihedral angles between the sulfonamide group and cycloheptyl ring to assess conformational flexibility .

- Intermolecular Interactions: Identify hydrogen bonds (e.g., N–H⋯O=S) stabilizing the crystal lattice .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous sulfonamides .

Basic: What are the key functional groups and their reactivity in this compound?

Methodological Answer:

- Sulfonamide Group (–SO₂N<):

- Acidity: The N–H proton is weakly acidic (pKa ~10–12), enabling deprotonation for alkylation .

- Electrophilicity: The sulfonyl group activates adjacent carbons for nucleophilic attack in substitution reactions .

- Cycloheptyl Group: Steric bulk influences reaction rates; e.g., slower SN₂ reactions compared to smaller cyclohexyl analogs .

Advanced: How to analyze reaction mechanisms in sulfonamide derivatives?

Methodological Answer:

- Kinetic Studies: Use pseudo-first-order conditions to determine rate constants for reactions like hydrolysis or alkylation .

- Isotopic Labeling: Introduce deuterium at reactive sites (e.g., N–H) to track proton transfer steps via MS or NMR .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to map transition states and activation energies for sulfonamide-mediated reactions .

Advanced: How to assess biological activity through in vitro assays?

Methodological Answer:

- Antimicrobial Testing: Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .

- Enzyme Inhibition: Screen against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion .

- Cytotoxicity: Perform MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.